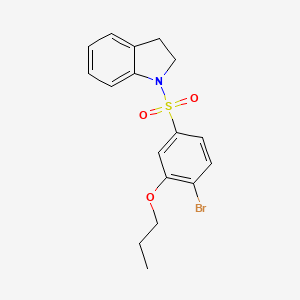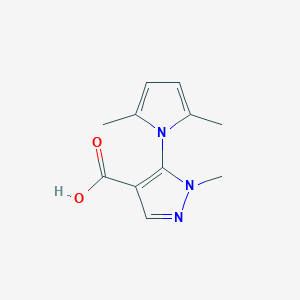
1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole, also known as BRPBI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological and medical fields. This compound belongs to the class of sulfonylindole derivatives and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK3β), both of which are important regulators of cell cycle progression and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole has a range of biochemical and physiological effects, including anti-cancer activity, neuroprotective effects, and anti-inflammatory effects. In addition, 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have antioxidant activity and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer treatments. However, one limitation of using 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole, including:
1. Further studies to elucidate the mechanism of action of 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole and optimize its use in lab experiments.
2. Studies to investigate the potential applications of 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole in the treatment of neurodegenerative diseases.
3. Development of new derivatives of 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole with improved potency and selectivity.
4. Investigation of the potential use of 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole in combination with other drugs for the treatment of cancer.
Conclusion:
In conclusion, 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various biological and medical fields. Studies have shown that 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole exhibits potent anti-cancer activity, neuroprotective effects, and anti-inflammatory effects. However, further research is needed to fully understand the mechanism of action of 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole and optimize its use in lab experiments.
Synthesemethoden
The synthesis of 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole involves a multi-step process that starts with the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with 2-aminobenzylamine. This reaction results in the formation of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-aminobenzylamine, which is then subjected to a cyclization reaction using sodium hydride and DMF to produce 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole.
Wissenschaftliche Forschungsanwendungen
1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. Studies have shown that 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. In addition, 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(4-bromo-3-propoxyphenyl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3S/c1-2-11-22-17-12-14(7-8-15(17)18)23(20,21)19-10-9-13-5-3-4-6-16(13)19/h3-8,12H,2,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQLYHPTCXGJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2671546.png)
![4-(3,5-dimethylbenzoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2671547.png)
![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2671548.png)
![3-(Phenylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2671553.png)
![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B2671555.png)
![4-(dimethylsulfamoyl)-N-[(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2671556.png)

![ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2671559.png)
![3-Methyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2671560.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2671563.png)
![N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2671564.png)
![1-(2,5-Dimethylbenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2671565.png)

